molecular formula C21H26F4N4O2 B10942489 {4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone

{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone

Cat. No.: B10942489
M. Wt: 442.4 g/mol
InChI Key: TZABTUGCEVTCDH-UHFFFAOYSA-N
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Description

The compound {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHANONE is a complex organic molecule that features a combination of pyrazole, piperazine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole moiety can be synthesized through the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions . The piperazine derivative is then prepared by reacting piperazine with the pyrazole intermediate in the presence of a suitable catalyst . Finally, the phenyl group is introduced through a nucleophilic substitution reaction with 4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl methanone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form .

Mechanism of Action

The mechanism of action of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The pyrazole and piperazine moieties are known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}{4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]PHENYL}METHANONE lies in its combination of pyrazole, piperazine, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H26F4N4O2

Molecular Weight

442.4 g/mol

IUPAC Name

[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methanone

InChI

InChI=1S/C21H26F4N4O2/c1-15-18(11-27(2)26-15)12-28-7-9-29(10-8-28)19(30)17-5-3-16(4-6-17)13-31-14-21(24,25)20(22)23/h3-6,11,20H,7-10,12-14H2,1-2H3

InChI Key

TZABTUGCEVTCDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)COCC(C(F)F)(F)F)C

Origin of Product

United States

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